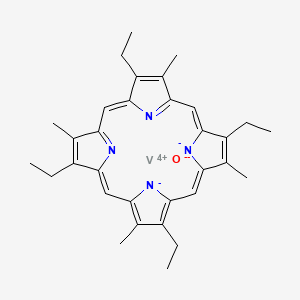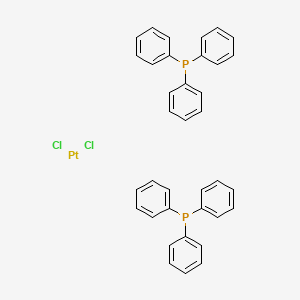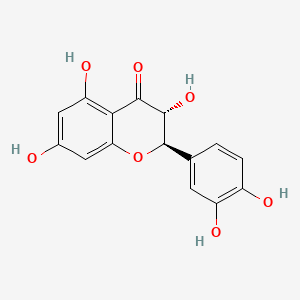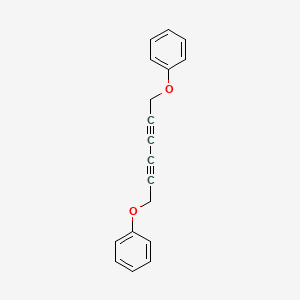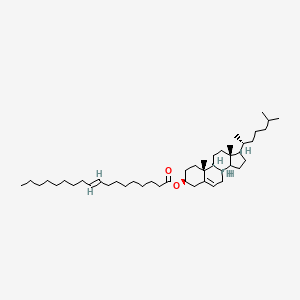
Elaidato de colesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is formed from the reaction between cholesterol and elaidic acid, producing a white crystalline solid with a mildly sweet taste . This compound has several applications in the pharmaceutical industry, particularly as a bioactive compound with potential research potential for improving a range of medical conditions, such as high cholesterol and inflammation-related diseases .
Aplicaciones Científicas De Investigación
Cholesteryl elaidate has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical reagent for studying lipid interactions and membrane dynamics.
Biology: Investigated for its role in cellular processes and its effects on lipid metabolism.
Medicine: Potential therapeutic applications for treating high cholesterol and inflammation-related diseases.
Industry: Used as a food additive to improve texture and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cholesteryl elaidate is synthesized through the acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine . The reaction involves the following steps:
- Cholesterol is reacted with elaidic acid or its anhydride in the presence of a catalyst such as 4-pyrrolidinopyridine.
- The reaction is carried out in a solvent like methylene chloride or benzene at ambient temperatures.
- The product is then purified to obtain cholesteryl elaidate in high yield .
Industrial Production Methods: Industrial production of cholesteryl elaidate follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale acylation of cholesterol with elaidic acid using industrial reactors.
- Optimization of reaction conditions to ensure high yield and purity.
- Purification processes such as crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cholesteryl elaidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholesteryl epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert cholesteryl elaidate to its corresponding alcohols.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products:
Oxidation: Cholesteryl epoxides and hydroperoxides.
Reduction: Cholesteryl alcohols.
Substitution: Various cholesteryl derivatives depending on the nucleophile used.
Mecanismo De Acción
Cholesteryl elaidate exerts its effects through various molecular targets and pathways:
Lipid Metabolism: It influences lipid metabolism by interacting with enzymes involved in cholesterol esterification and hydrolysis.
Cell Signaling: It modulates cell signaling pathways related to inflammation and cholesterol homeostasis.
Membrane Dynamics: It affects membrane fluidity and stability, impacting cellular processes.
Comparación Con Compuestos Similares
Cholesteryl Oleate: Similar in structure but contains oleic acid instead of elaidic acid.
Cholesteryl Linoleate: Contains linoleic acid, differing in the degree of unsaturation.
Cholesteryl Palmitate: Contains palmitic acid, a saturated fatty acid.
Uniqueness: Cholesteryl elaidate is unique due to its trans configuration of the elaidic acid moiety, which imparts distinct physical and chemical properties compared to its cis counterparts like cholesteryl oleate .
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJECHNNFRHZQKU-WYIFMRBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H78O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861857 |
Source


|
| Record name | Cholesteryl trans-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19485-76-8 |
Source


|
| Record name | Cholesteryl trans-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
